1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride
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Overview
Description
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is a complex organic compound that features a pyrrolidine ring fused with an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with appropriate reagents.
Formation of the Imidazole Ring: The imidazole ring is often formed through cyclization reactions involving diamines and aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often utilize catalysts like Raney nickel and solvents such as 1-propanol to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), low temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Alkyl halides, basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various proteins, including enzymes and receptors, influencing their activity and function.
Pathways Involved: The binding of this compound to its targets can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride.
Imidazole Derivatives: Compounds containing imidazole rings, such as histamine and metronidazole, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to potentially novel biological activities and applications .
Properties
Molecular Formula |
C8H17Cl2N3 |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-2-yl-4,5-dihydroimidazole;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h7,9H,2-6H2,1H3;2*1H |
InChI Key |
SIUWHOLNLCYOAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCCN2.Cl.Cl |
Origin of Product |
United States |
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